molecular formula C10H8BrClO B2521062 (3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one CAS No. 634906-83-5

(3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one

Cat. No.: B2521062
CAS No.: 634906-83-5
M. Wt: 259.53
InChI Key: SNCSMCVPQYZGKV-POHAHGRESA-N
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Description

(3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one (CAS: 634906-83-5) is a halogenated α,β-unsaturated ketone with the molecular formula C₁₀H₈BrClO and a molecular weight of 259.53 g/mol . Its structure features a conjugated enone system (C=O and C=C bonds) in the Z-configuration, a bromine atom at the β-position, and a 4-chlorophenyl group at the γ-position.

Properties

IUPAC Name

(Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCSMCVPQYZGKV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3-bromo-2-butanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Bromo-4-(2-chlorophenyl)but-3-en-2-one

  • Structural Difference : The chlorine substituent is in the ortho (2-chloro) position on the phenyl ring instead of para (4-chlorophenyl).
  • Impact: Electronic Effects: The para-chloro group exerts a stronger electron-withdrawing effect via resonance compared to ortho, influencing the electrophilicity of the α,β-unsaturated ketone.
  • Synthesis : Prepared via similar bromination protocols, but differences in regioselectivity may arise due to substituent positioning .

(3Z)-4-(Furan-2-yl)but-3-en-2-one

  • Structural Difference : Replaces the 4-chlorophenyl group with a furan-2-yl moiety.
  • Impact: Electronic Effects: The electron-rich furan ring increases electron density at the γ-position, reducing the electrophilicity of the enone system. Reactivity: Likely less reactive toward Michael additions compared to the chloro-substituted analog.
  • Applications: Furan-containing enones are precursors for heterocyclic compounds in medicinal chemistry .

(3Z)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

  • Structural Difference : Substitutes the 4-chlorophenyl group with a 4-hydroxy-3-methoxyphenyl group.
  • Impact: Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. Antioxidant Potential: Methoxy and hydroxy groups are associated with radical-scavenging activity, suggesting pharmacological utility absent in the target compound .

Diketopiperazine Derivatives with Benzylidene Substituents

  • Example : (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione .
  • Comparison: Structural Complexity: These bicyclic systems incorporate enone motifs but within a rigid piperazine scaffold. Bioactivity: Demonstrated antiviral activity (e.g., IC₅₀ = 41.5 μM against H1N1), highlighting the role of conjugated enones in bioactivity .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one C₁₀H₈BrClO 259.53 4-Cl, Br Halogenated enone for synthesis
3-Bromo-4-(2-chlorophenyl)but-3-en-2-one C₁₀H₈BrClO 259.53 2-Cl, Br Steric modulation in reactions
(3Z)-4-(Furan-2-yl)but-3-en-2-one C₈H₈O₂ 136.15 Furan-2-yl Precursor for heterocycles
(3Z)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one C₁₁H₁₂O₃ 192.21 4-OH, 3-OMe Antioxidant potential

Research Findings and Trends

  • Electronic Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity at the β-carbon, favoring nucleophilic attacks compared to electron-donating substituents (e.g., furan or methoxy groups) .
  • Stereochemical Influence: The Z-configuration stabilizes the planar enone system, which may facilitate cycloaddition reactions, as seen in diketopiperazine syntheses .

Biological Activity

(3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one , also known as bromo chalcone, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base.
  • Halogenation : The introduction of bromine can be performed using brominating agents under controlled conditions to ensure high yields and specificity.

These methods allow for the effective production of the compound, maintaining its unique structural features that contribute to its biological activity.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantified in several assays, indicating its potential therapeutic benefits.

Antitumor Activity

Research indicates that this compound possesses antitumor activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest at different phases, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, it shows:

  • MIC against Staphylococcus aureus : As low as 3.90 µg/mL.
  • Activity against MRSA : Demonstrated effectiveness with an MIC lower than 1 µg/mL, highlighting its potential as a treatment for antibiotic-resistant infections.

Cytotoxicity

In cytotoxicity assays, the compound exhibited varying degrees of toxicity across different cell lines. The IC50 values were recorded in the micromolar range, suggesting that while it has promising therapeutic effects, careful consideration is needed regarding its safety profile.

Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantSignificant free radical scavenging
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against S. aureus and MRSA
CytotoxicityIC50 values < 10 µM in various cell lines

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential utility as an anticancer agent.

Case Study 2: Antimicrobial Resistance

In light of rising antibiotic resistance, a case study focused on the compound's activity against MRSA strains showed promising results. Testing involved clinical isolates and revealed that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant bacteria.

Q & A

Q. What are the optimal synthetic routes for preparing (3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one?

The compound can be synthesized via α,β-unsaturated ketone (enone) formation using a modified Wittig reaction or aldol condensation . For example, bromination of the α-position in a preformed enone (e.g., 4-(4-chlorophenyl)but-3-en-2-one) using electrophilic bromine sources (e.g., NBS or Br₂) under controlled conditions can yield the Z-isomer. Stereochemical control is critical; low-temperature reactions (<0°C) and sterically hindered bases (e.g., LDA) favor Z-configuration retention . Characterization via ¹H/¹³C NMR and X-ray crystallography (e.g., SHELXL refinement ) is recommended to confirm regiochemistry and stereochemistry.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : The vinyl proton (β to the ketone) shows a deshielded doublet (δ ~6.5–7.5 ppm) with coupling constants (J ~12–16 Hz) indicative of Z-configuration. The 4-chlorophenyl group exhibits aromatic splitting patterns (e.g., para-substitution at δ ~7.4–7.6 ppm).
  • IR : Strong C=O stretching (~1700 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹).
  • X-ray crystallography : Non-merohedral twinning analysis (e.g., using SHELXD ) can resolve crystal packing ambiguities, as seen in structurally similar enones .

Q. What are the primary reactivity trends of this α,β-unsaturated ketone?

The enone system undergoes Michael additions (e.g., with amines or thiols) at the β-position and Diels-Alder reactions with dienes. The electron-withdrawing Cl and Br substituents enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the bromine site can introduce aryl/alkyl groups .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the stereoelectronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) incorporating exact exchange (e.g., Becke’s 1993 functional ) and correlation-energy corrections (e.g., Lee-Yang-Parr ) can model:

  • Charge distribution : Electron-deficient β-carbon due to conjugation with the ketone and halogen substituents.
  • Transition states : For Z/E isomerization barriers or regioselectivity in cycloadditions.
  • Non-covalent interactions : Halogen bonding between Br/Cl and electron-rich moieties in crystal packing .

Q. How to address contradictions in experimental vs. computational bond-length data?

Discrepancies between X-ray-derived bond lengths (e.g., C-Br = 1.89–1.92 Å) and DFT-optimized values (e.g., 1.93–1.95 Å) may arise from crystal packing effects or thermal motion . Refinement using Hirshfeld surface analysis (e.g., CrystalExplorer) and multipolar electron-density models (e.g., Hansen-Coppens formalism) can reconcile these differences .

Q. What strategies enhance stereoselectivity in derivatization reactions?

  • Chiral catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) for asymmetric Michael additions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration retention.
  • In situ monitoring : Reaction progress tracked via VT-NMR to optimize kinetic vs. thermodynamic control .

Q. How does the Z-configuration influence biological or material applications?

The Z-isomer’s planar geometry and dipole alignment enhance π-π stacking in supramolecular assemblies (e.g., organic semiconductors) and improve binding affinity in enzyme inhibition studies (e.g., kinase inhibitors). Comparative studies with the E-isomer using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can quantify these effects .

Methodological Notes

  • Data validation : Cross-reference NMR/IR with CAS Common Chemistry or PubChem entries .
  • Crystallography : Refine twinned crystals using SHELXL and validate via R-factor convergence (<5% discrepancy) .
  • Computational protocols : Benchmark DFT functionals against experimental data (e.g., atomization energies ).

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